

An In-depth Technical Guide to the Magnetic Properties of Perovskite Lanthanum Nickelate

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Compound of Interest

Compound Name: *Lanthanum nickel oxide*

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This guide provides a comprehensive overview of the magnetic properties of perovskite lanthanum nickelate (LaNiO_3), a material of significant interest in condensed matter physics and materials science. We will delve into its intrinsic magnetic characteristics, the influence of various physical and chemical modifications, and the experimental techniques used for its characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this complex oxide.

Core Magnetic Properties of LaNiO_3

Perovskite lanthanum nickelate (LaNiO_3) exhibits a complex and tunable magnetic behavior. In its bulk form, LaNiO_3 is generally considered a Pauli paramagnetic metal down to low temperatures, showing no long-range magnetic order.^{[1][2]} This behavior is attributed to the itinerant nature of the Ni^{3+} 3d electrons in the eg orbital.

However, recent studies on high-quality single crystals have revealed the presence of bulk antiferromagnetism with a surprisingly high Néel temperature (T_N) of 157 K.^{[2][3]} This finding suggests that the magnetic ground state of LaNiO_3 is highly sensitive to sample purity and crystallinity. The antiferromagnetic ordering is believed to arise from superexchange interactions between Ni^{3+} ions mediated by oxygen anions.

The magnetic susceptibility of LaNiO_3 often follows a modified Curie-Weiss law, indicating the presence of both temperature-independent Pauli paramagnetism and a small, temperature-dependent Curie-like contribution.^{[4][5]}

Influence of Doping, Strain, and Heterointerfaces

The magnetic properties of lanthanum nickelate can be dramatically altered by chemical doping, the application of strain, and the formation of superlattices.

Doping: Substitution of La or Ni with other elements can induce a variety of magnetic states. For instance, doping with a non-magnetic ion like Al^{3+} on the Ni site can disrupt the exchange pathways, but a perfect antiferromagnetic ordering is expected in some doped configurations due to superexchange between Ni^{3+} cations.^[6] The introduction of Mn can lead to complex magnetic behavior with both ferromagnetic and antiferromagnetic ordering due to the presence of mixed valence states of Ni and Mn ions.

Strain: Epitaxial strain from the substrate in thin films of $LaNiO_3$ can significantly influence its magnetic properties. Theoretical studies suggest that strain can modify the Ni-O-Ni bond angles and the overlap between Ni 3d and O 2p orbitals, which in turn affects the magnetic exchange interactions.^{[7][8]} While some studies on related nickelates show a marginal response of the magnon bandwidth to strain, the enhancement of superconductivity in doped nickelates under strain suggests a complex interplay between lattice and spin degrees of freedom.^{[7][9]}

Superlattices and Heterointerfaces: The creation of superlattices by layering $LaNiO_3$ with other perovskite oxides has led to the discovery of emergent ferromagnetic phases.^{[10][11][12]} In $LaFeO_3/LaNiO_3$ superlattices, a high Curie temperature of 608 K has been observed.^{[10][11][12]} This ferromagnetism is attributed to a charge transfer from Fe to Ni across the interface, leading to a covalent exchange mechanism.^{[10][11]} The thickness of the $LaNiO_3$ layers plays a crucial role in the extent of this charge transfer and the resulting magnetic moment.^[10]

Quantitative Magnetic Data

The following tables summarize key quantitative data on the magnetic properties of perovskite lanthanum nickelate under various conditions.

Property	Value	Conditions	Reference(s)
Magnetic Ordering (Bulk)	Pauli Paramagnetic	Polycrystalline samples	[1][2]
Magnetic Ordering (Single Crystal)	Antiferromagnetic	High-purity single crystals	[2][3]
Néel Temperature (T_N)	157 K	Single crystals	[2][3]
Pauli Paramagnetic Susceptibility (χ_P)	$8.773(4) \times 10^{-4}$ emu/mol	Extrapolated to T=0 K	[1]
Stoner Enhancement Parameter (S)	5	Derived from experimental data	[1]
Curie Temperature (T_C) in Superlattices	608 K	LaFeO ₃ /LaNiO ₃ superlattices	[10][11][12]

Table 1: Key Magnetic Properties of LaNiO₃

Superlattice Composition	Induced Magnetic Order	Curie/Néel Temperature	Key Mechanism	Reference(s)
LaFeO ₃ /LaNiO ₃	Ferromagnetic	608 K	Interfacial charge transfer from Fe to Ni	[10][11][12]
LaMnO ₃ /LaNiO ₃	Modulated magnetic structure	Transition from metallic to insulating behavior with decreasing LaNiO ₃ thickness	Charge transfer from Mn to Ni	[4]

Table 2: Magnetic Properties of LaNiO₃-Based Superlattices

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of perovskite lanthanum nickelate.

Synthesis Methods

4.1.1. Polymeric Precursor Method

This method is a wet-chemical route for synthesizing homogeneous, fine-particle perovskite powders at relatively low temperatures.

- Preparation of Nickel Citrate Solution: Dissolve nickel nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) and citric acid in deionized water with a molar ratio of 1:1.5. Stir the solution at 60°C for 30 minutes.
- Addition of Lanthanum Precursor: Add a stoichiometric amount of lanthanum nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$) to the nickel citrate solution. Stir the mixture at 70°C for 30 minutes.
- Polymerization: Slowly increase the temperature to 90°C and add ethylene glycol. A common ratio of citric acid to ethylene glycol is 60:40. Stir the solution for 1 hour to form a gel.
- Calcination: Dry the gel and then calcine it in two stages. First, heat at 300°C for 2 hours to obtain the precursor powder. Subsequently, calcine this powder at 800°C for 4 hours in air to form the crystalline LaNiO_3 perovskite phase.[\[1\]](#)

4.1.2. Sol-Gel Method

The sol-gel process is another widely used technique for preparing high-purity and homogenous perovskite materials.

- Precursor Solution: Dissolve stoichiometric amounts of lanthanum nitrate and nickel acetate in a suitable solvent, such as 2-methoxyethanol.
- Chelating Agent: Add a chelating agent, like acetic acid or acetylacetone, to the solution to form stable complexes with the metal cations.

- Hydrolysis and Condensation: Add water to the solution to initiate hydrolysis and condensation reactions, leading to the formation of a sol.
- Gelation: With further heating and stirring, the sol will transform into a viscous gel.
- Drying and Calcination: Dry the gel to remove the solvent and then calcine at temperatures typically ranging from 600°C to 800°C to obtain the final LaNiO_3 product.

4.1.3. Pulsed Laser Deposition (PLD) for Thin Films

PLD is a physical vapor deposition technique used to grow high-quality epitaxial thin films.

- Target Preparation: Prepare a dense, polycrystalline LaNiO_3 target using one of the powder synthesis methods described above, followed by pressing and sintering at high temperatures (e.g., 1200°C).
- Deposition Chamber Setup: Mount the LaNiO_3 target and a suitable single-crystal substrate (e.g., SrTiO_3 , LaAlO_3) in a high-vacuum deposition chamber.
- Ablation: Use a high-power excimer laser (e.g., KrF, 248 nm) to ablate the rotating target. The laser fluence is typically in the range of 1-3 J/cm².
- Deposition Conditions: Maintain the substrate at an elevated temperature (e.g., 600-750°C) in a controlled oxygen atmosphere (e.g., 100-400 mTorr) during deposition.
- Annealing and Cooling: After deposition, anneal the film in a higher oxygen pressure (e.g., 300-760 Torr) at the deposition temperature for about an hour to ensure proper oxygen stoichiometry. Then, cool the film slowly to room temperature.[13]

Characterization Techniques

4.2.1. Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique for measuring the magnetic properties of materials.

- Sample Preparation: Mount a known mass of the powdered sample or a thin film sample in a sample holder (e.g., a gelatin capsule or a straw).

- Zero-Field Cooling (ZFC): Cool the sample from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an external magnetic field.
- ZFC Measurement: Apply a small magnetic field (e.g., 100 Oe) and measure the magnetization as the temperature is increased.
- Field Cooling (FC): Cool the sample from a temperature above any magnetic transition in the presence of the same magnetic field used for the ZFC measurement.
- FC Measurement: Measure the magnetization as the temperature is increased in the same applied field. The divergence between ZFC and FC curves can indicate magnetic transitions or glassy behavior.
- Hysteresis Loop (M-H) Measurement: At a fixed temperature (e.g., 5 K or 300 K), measure the magnetization as a function of the applied magnetic field, sweeping the field from a positive maximum to a negative maximum and back. This provides information on saturation magnetization, remanence, and coercivity.[\[14\]](#)

4.2.2. Neutron Diffraction

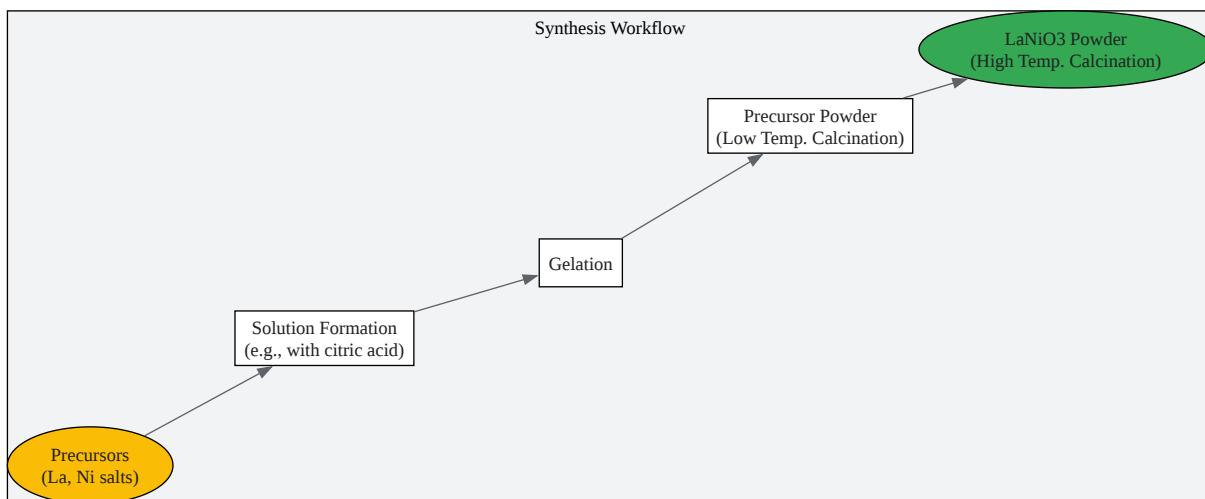
Neutron diffraction is a powerful technique for determining the magnetic structure of crystalline materials.

- Powder Sample Preparation: A sufficient amount of powder (typically several grams) is loaded into a sample holder (e.g., a vanadium can, which is nearly transparent to neutrons).
- Data Collection Above Magnetic Transition: Collect a neutron diffraction pattern at a temperature well above the expected magnetic ordering temperature. This pattern will only contain nuclear Bragg peaks.
- Crystal Structure Refinement: Refine the crystal structure using the high-temperature data to obtain accurate atomic positions and lattice parameters.
- Data Collection Below Magnetic Transition: Collect a neutron diffraction pattern at a temperature below the magnetic ordering temperature (e.g., at low temperatures for antiferromagnetic ordering). This pattern will contain both nuclear and magnetic Bragg peaks.

- Magnetic Structure Determination: Subtract the high-temperature (nuclear only) pattern from the low-temperature (nuclear + magnetic) pattern to isolate the magnetic scattering. The positions of the magnetic peaks determine the magnetic propagation vector, and their intensities are used to determine the orientation and magnitude of the magnetic moments on the Ni ions. Rietveld refinement of the full pattern is used to obtain a complete model of the magnetic structure.[3][15]

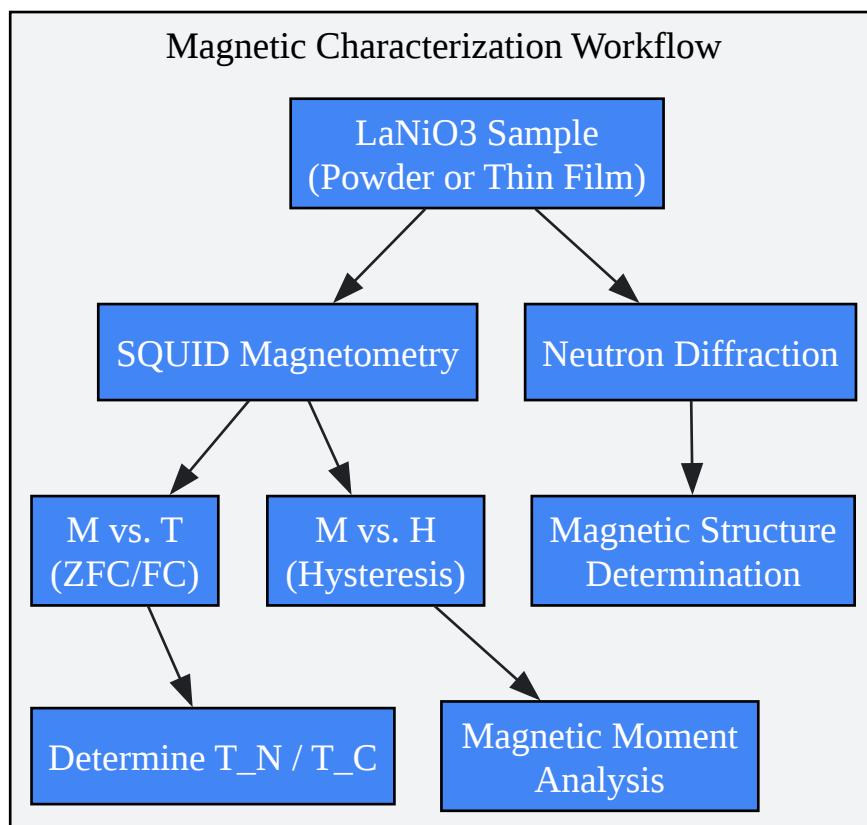
Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the magnetic properties of perovskite lanthanum nickelate.



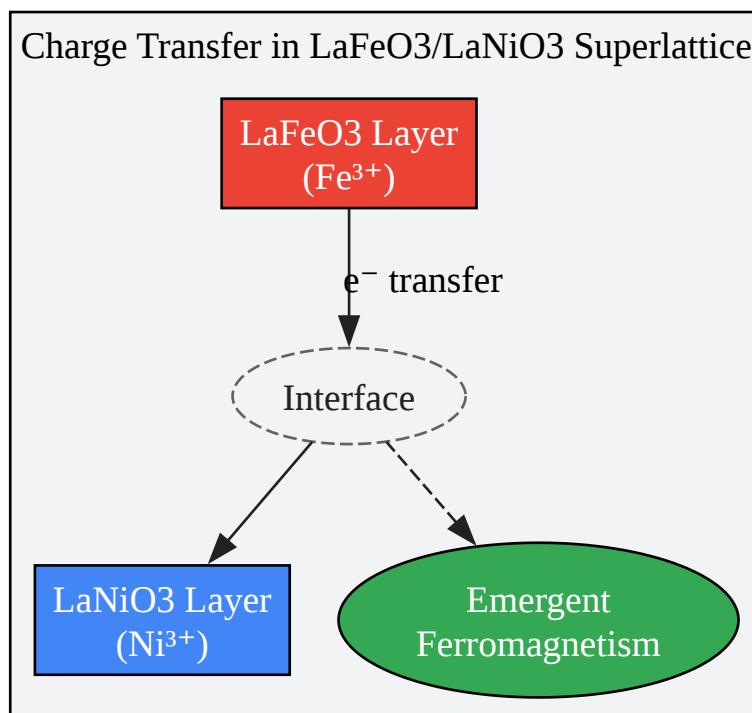
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Caption: A simplified workflow for the sol-gel/polymeric precursor synthesis of LaNiO_3 powder.



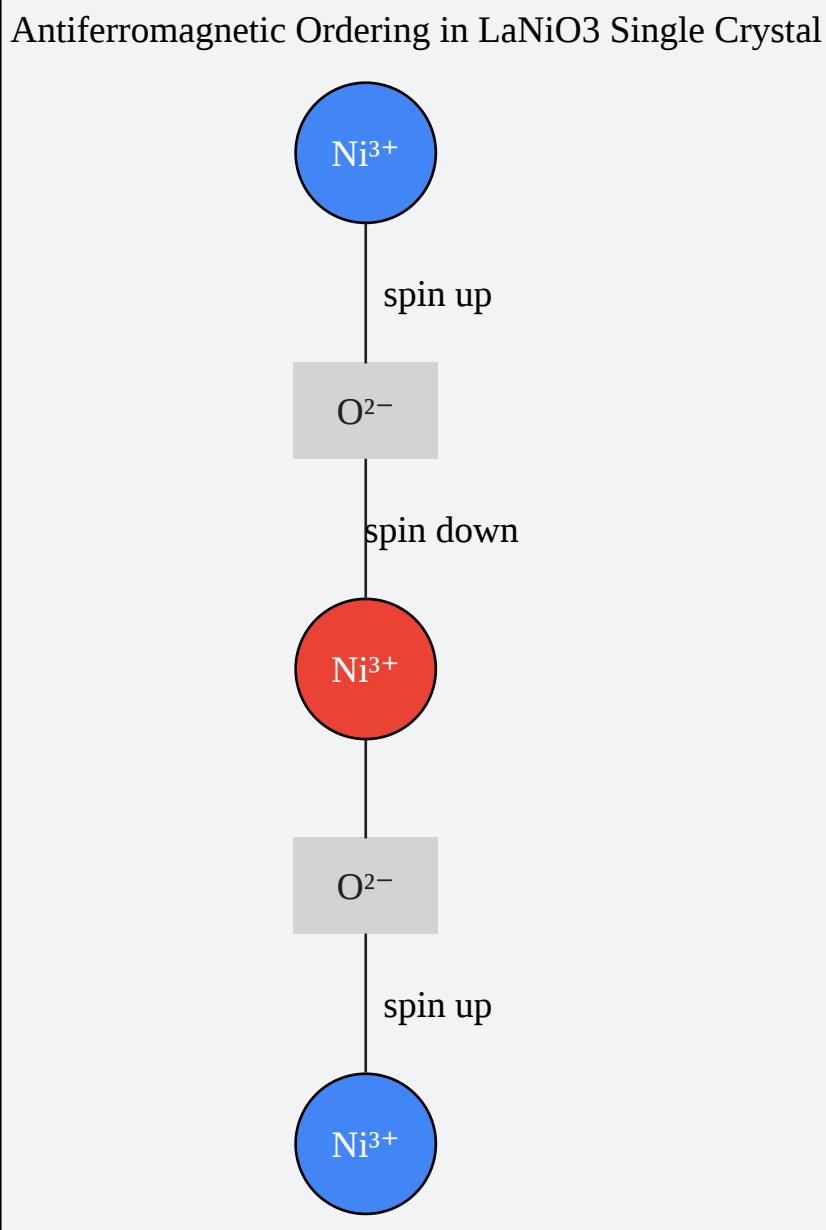
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Caption: A typical workflow for the magnetic characterization of lanthanum nickelate.



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Caption: A schematic of charge transfer at the LaFeO₃/LaNiO₃ interface leading to ferromagnetism.



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